molecular formula C28H25N3O2S B2751291 3-(2-methoxybenzyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1793002-90-0

3-(2-methoxybenzyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2751291
CAS No.: 1793002-90-0
M. Wt: 467.59
InChI Key: HFBOQLRJSUIFJW-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[3,2-d]pyrimidin-4(5H)-one derivative featuring three key substituents:

  • 2-((3-Methylbenzyl)thio): A thioether-linked 3-methylbenzyl group at position 2, which may enhance metabolic stability compared to oxygen ethers.
  • 7-Phenyl: A phenyl group at position 7, common in bioactive heterocycles for target binding .

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-2-[(3-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O2S/c1-19-9-8-10-20(15-19)18-34-28-30-25-23(21-11-4-3-5-12-21)16-29-26(25)27(32)31(28)17-22-13-6-7-14-24(22)33-2/h3-16,29H,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBOQLRJSUIFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4OC)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The biological activity of this compound is primarily noted in the following areas:

Anticancer Applications

Pyrrolo[3,2-d]pyrimidines have been extensively studied for their potential in cancer therapy. The compound has demonstrated significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (μM)Mechanism of ActionReference
MIA PaCa-2 (Pancreatic)0.014Antiproliferative activity
A549 (Lung)0.83c-Met kinase inhibition
MCF-7 (Breast)0.15Induction of apoptosis
HeLa (Cervical)2.85Microtubule disruption

Mechanisms of Action :

  • Inhibition of Enzyme Activity : The compound inhibits enzymes like dipeptidyl peptidase IV and c-Met kinase, leading to reduced tumor cell viability.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, evidenced by increased levels of reactive oxygen species and mitochondrial dysfunction.
  • Microtubule Disruption : The compound interferes with microtubule assembly, crucial for cell division and stability.

Case Studies

  • Anticancer Efficacy : A study showed the compound's significant cytotoxicity against pancreatic cancer models, with an IC50 value as low as 0.014 μM against MIA PaCa-2 cells, indicating its potential as a therapeutic agent.
  • Mechanistic Insights : Research indicates that the compound suppresses the mTOR signaling pathway and depletes glutathione levels, resulting in increased oxidative stress in cancer cells.

Antimicrobial Applications

The compound also exhibits antimicrobial properties, making it a candidate for further research in treating infections caused by resistant strains of bacteria and fungi.

Research Findings

Extensive research has been conducted on pyrrolo[3,2-d]pyrimidine derivatives, highlighting their potential therapeutic effects:

Study FocusFindings
Anticancer ActivitySignificant cytotoxic effects against multiple cancer cell lines with low IC50 values.
Mechanistic StudiesInhibition of critical signaling pathways involved in cell proliferation and survival.
Antimicrobial EfficacyEffective against various bacterial strains; potential for development into new antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Differences

  • Pyrrolo[3,2-d]pyrimidinone (Target): Contains a fused pyrrole ring, offering nitrogen-rich electronic properties suitable for hydrogen bonding. This contrasts with thieno[3,2-d]pyrimidinones (e.g., 3a), where a sulfur atom in the thiophene ring reduces basicity but increases aromaticity .

Substituent Effects

  • Thioether vs. Oxygen Ether : The target’s 2-((3-methylbenzyl)thio) group may confer greater resistance to oxidative metabolism compared to oxygen-linked analogs (e.g., 58’s 2-methoxy group) .
  • Methoxybenzyl vs. Phosphonato Groups : Sodium salts like 49b exhibit superior aqueous solubility due to ionic phosphonato groups, whereas the target’s methoxybenzyl group prioritizes lipophilicity for CNS penetration .
  • Fluorine vs. Methyl Substitution : Compound 13g’s 3-fluorobenzylthio group likely improves metabolic stability and target affinity compared to the target’s 3-methylbenzylthio substituent .

Research Implications

Q & A

Q. What are the key synthetic challenges and optimal reaction conditions for synthesizing this compound?

The synthesis involves constructing the pyrrolo[3,2-d]pyrimidine core, followed by functionalization with methoxybenzyl and methylbenzylthio groups. Critical steps include:

  • Thioether formation : Requires controlled reaction temperatures (e.g., 60–80°C) and anhydrous conditions to avoid hydrolysis of the thiol intermediate.
  • Cyclization : Use of polar aprotic solvents (e.g., DMF) with catalytic bases (e.g., K₂CO₃) to facilitate ring closure .
  • Purification : Multi-step chromatography (silica gel or HPLC) to isolate the product from byproducts like unreacted benzyl halides or oxidized sulfur species .

Q. What spectroscopic and analytical methods are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, aromatic protons in the pyrrolopyrimidine core) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for sulfur-containing fragments (e.g., m/z corresponding to [M – SCH₂C₆H₄CH₃]⁺) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, such as the orientation of the methoxybenzyl group relative to the core .

Q. How can researchers assess the compound’s preliminary biological activity?

  • In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or ATPase activity assays.
  • Cellular viability tests : Use MTT assays to evaluate cytotoxicity in cancer cell lines, noting dose-dependent responses (e.g., IC₅₀ values) .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity or potency?

  • Substituent optimization : Replace the 3-methylbenzylthio group with bulkier substituents (e.g., 4-CF₃-benzyl) to sterically hinder off-target interactions.
  • Bioisosteric replacements : Substitute the methoxy group with ethoxy or cyclopropoxy to modulate lipophilicity and metabolic stability .
  • Rationale : Computational docking (e.g., AutoDock Vina) predicts binding poses in target active sites, guiding functional group placement .

Q. How should researchers resolve contradictions between computational predictions and experimental activity data?

  • Case example : If MD simulations suggest strong binding to kinase X but in vitro assays show weak inhibition:
    • Validate binding : Use surface plasmon resonance (SPR) to measure binding kinetics.
    • Check solubility : Ensure the compound is fully dissolved in assay buffers (use DLS or nephelometry).
    • Re-evaluate docking parameters : Adjust protonation states or include explicit water molecules in simulations .

Q. What strategies mitigate instability of the thioether moiety during long-term storage?

  • Lyophilization : Store the compound as a lyophilized powder under argon to prevent oxidation.
  • Additives : Include antioxidants (e.g., BHT) in stock solutions dissolved in DMSO .

Methodological Recommendations

  • Controlled experiments : Replicate synthetic steps with incremental changes (e.g., solvent polarity, temperature) to identify yield-limiting factors .
  • Data cross-validation : Combine NMR, MS, and XRD to resolve structural ambiguities .
  • Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate results across multiple cell lines .

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